molecular formula C7H13NO3 B12820762 rel-(3R,4S)-Methyl 4-methoxypyrrolidine-3-carboxylate

rel-(3R,4S)-Methyl 4-methoxypyrrolidine-3-carboxylate

Cat. No.: B12820762
M. Wt: 159.18 g/mol
InChI Key: XISBSWNHWWCIHR-PHDIDXHHSA-N
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Description

rel-(3R,4S)-Methyl 4-methoxypyrrolidine-3-carboxylate: is a chemical compound with the molecular formula C8H15NO3 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rel-(3R,4S)-Methyl 4-methoxypyrrolidine-3-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the esterification of 4-methoxypyrrolidine-3-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions: rel-(3R,4S)-Methyl 4-methoxypyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.

Major Products:

    Oxidation: Formation of 4-methoxypyrrolidine-3-carboxylic acid.

    Reduction: Formation of 4-methoxypyrrolidine-3-methanol.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

rel-(3R,4S)-Methyl 4-methoxypyrrolidine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rel-(3R,4S)-Methyl 4-methoxypyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structural features and the biological context. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

    Ethyl trans-4-methoxypyrrolidine-3-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester group.

    4-Methoxypyrrolidine-3-carboxylic acid: The carboxylic acid form of the compound.

    4-Methoxypyrrolidine-3-methanol: The alcohol form of the compound.

Uniqueness: rel-(3R,4S)-Methyl 4-methoxypyrrolidine-3-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

methyl (3R,4S)-4-methoxypyrrolidine-3-carboxylate

InChI

InChI=1S/C7H13NO3/c1-10-6-4-8-3-5(6)7(9)11-2/h5-6,8H,3-4H2,1-2H3/t5-,6-/m1/s1

InChI Key

XISBSWNHWWCIHR-PHDIDXHHSA-N

Isomeric SMILES

CO[C@@H]1CNC[C@H]1C(=O)OC

Canonical SMILES

COC1CNCC1C(=O)OC

Origin of Product

United States

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